molecular formula C12H12N4O3 B4654638 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

Cat. No. B4654638
M. Wt: 260.25 g/mol
InChI Key: MFHWVJINBPDIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAC is a pyrazole derivative that has been synthesized using different methods and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is not fully understood. However, it has been suggested that 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid exerts its biological effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral properties. 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs. 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has also been shown to inhibit the production of inflammatory cytokines and prostaglandins, making it a potential candidate for the treatment of inflammatory diseases. 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has also been shown to have anti-viral properties, making it a potential candidate for the development of anti-viral drugs.

Advantages and Limitations for Lab Experiments

1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, including the development of novel drugs for the treatment of cancer, inflammatory diseases, and viral infections. Further studies are needed to fully understand the mechanism of action of 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid and to identify its molecular targets. The synthesis of 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid analogs and derivatives may also lead to the development of more potent and selective drugs. Additionally, the use of 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes may lead to the development of novel materials for various applications.

Scientific Research Applications

1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a potential candidate for the development of novel drugs. 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.

properties

IUPAC Name

1-methyl-3-[(4-methylpyridin-2-yl)carbamoyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-7-3-4-13-9(5-7)14-11(17)10-8(12(18)19)6-16(2)15-10/h3-6H,1-2H3,(H,18,19)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHWVJINBPDIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=NN(C=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-[(4-methylpyridin-2-yl)carbamoyl]-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

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